molecular formula C8H8N2O5S B189718 Methyl 3-acetamido-4-nitrothiophene-2-carboxylate CAS No. 80615-53-8

Methyl 3-acetamido-4-nitrothiophene-2-carboxylate

Cat. No.: B189718
CAS No.: 80615-53-8
M. Wt: 244.23 g/mol
InChI Key: MOABQEABDWBTFK-UHFFFAOYSA-N
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Description

Methyl 3-acetamido-4-nitrothiophene-2-carboxylate is a chemical compound with the molecular formula C8H8N2O5S It belongs to the class of thiophene derivatives, which are known for their diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-acetamido-4-nitrothiophene-2-carboxylate typically involves the nitration of thiophene derivatives followed by acetamidation and esterification reactions. One common method includes the nitration of methyl thiophene-2-carboxylate to introduce the nitro group at the 4-position. This is followed by the acetamidation of the 3-position using acetic anhydride and a suitable catalyst. The final step involves esterification to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-acetamido-4-nitrothiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amino derivatives, substituted thiophenes, and various acetamido derivatives .

Scientific Research Applications

Methyl 3-acetamido-4-nitrothiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-acetamido-4-nitrothiophene-2-carboxylate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The acetamido group can form hydrogen bonds with biological molecules, influencing their activity. The thiophene ring provides structural stability and facilitates interactions with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-4-nitrothiophene-2-carboxylate
  • Methyl 3-acetamido-4-aminothiophene-2-carboxylate
  • Methyl 3-acetamido-4-nitrothiophene-2-carboxamide

Uniqueness

Methyl 3-acetamido-4-nitrothiophene-2-carboxylate is unique due to the presence of both nitro and acetamido groups, which confer distinct chemical reactivity and biological activity. Its structural features make it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

methyl 3-acetamido-4-nitrothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O5S/c1-4(11)9-6-5(10(13)14)3-16-7(6)8(12)15-2/h3H,1-2H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOABQEABDWBTFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(SC=C1[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40403475
Record name Methyl 3-acetamido-4-nitrothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80615-53-8
Record name Methyl 3-acetamido-4-nitrothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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